MC-betaglucuronide-MMAE-1
Description
Overview of Chemical Conjugates for Targeted Delivery
Chemical conjugates for targeted delivery are engineered therapeutic agents designed to deliver a potent payload, such as a cytotoxic drug, specifically to a target site, often cancer cells. unimi.it This approach enhances the therapeutic window of the payload by minimizing systemic exposure and associated off-target toxicity. tandfonline.com The conjugate typically consists of three main components: a targeting moiety (like a monoclonal antibody), a potent payload, and a chemical linker that connects the two. medchemexpress.comnih.gov The success of these conjugates hinges on the careful selection and design of each component to ensure stability in circulation and efficient payload release at the target site. abzena.com
Historical Development of Linker-Payload Systems in Conjugate Design
The concept of a "magic bullet" for targeted therapy was first proposed by Paul Ehrlich in the early 20th century. broadpharm.com However, the practical development of antibody-drug conjugates began much later with the advent of monoclonal antibody technology. Early ADCs faced challenges, including the use of unstable linkers that led to premature drug release and significant off-target toxicity. abzena.combiochempeg.com The first generation of ADCs often employed murine antibodies and linkers that were not sufficiently stable in the bloodstream. nih.govbiochempeg.com
Subsequent generations of ADCs saw significant improvements. Second-generation ADCs incorporated humanized or human antibodies to reduce immunogenicity and utilized more stable linkers. nih.gov This era saw the development of both non-cleavable linkers and cleavable linkers with improved stability profiles. The evolution continued with third-generation ADCs, which feature advanced linker technologies, more potent payloads, and site-specific conjugation methods to create more homogeneous and effective therapeutics. This progression has been marked by a deeper understanding of the interplay between the antibody, linker, and payload, leading to the development of more sophisticated and clinically successful ADCs. abzena.com
Rationale for Enzymatically Cleavable Linkers in Prodrug Strategies
Enzymatically cleavable linkers are a cornerstone of modern prodrug and ADC design. nih.gov These linkers are designed to be stable in the systemic circulation but are selectively cleaved by enzymes that are overexpressed in the tumor microenvironment or within cancer cells. rsc.orgnih.gov This enzymatic activation allows for the controlled and targeted release of the cytotoxic payload, thereby maximizing its efficacy against cancer cells while minimizing harm to healthy tissues. mdpi.com
Contextualization of MC-betaglucuronide-MMAE-1 within Advanced Conjugate Architectures
This compound is a drug-linker conjugate that exemplifies the principles of advanced ADC design. medchemexpress.combioscience.co.uk It combines a highly potent cytotoxic agent, monomethyl auristatin E (MMAE), with a β-glucuronide linker. creative-biolabs.com This specific combination is designed to leverage the enzymatic activity of β-glucuronidase for targeted drug release. creative-biolabs.com
The β-glucuronide linker offers several advantages. Its hydrophilic nature can help to counteract the hydrophobicity of the payload, potentially reducing ADC aggregation and improving its pharmacokinetic properties. creative-biolabs.com Furthermore, β-glucuronide linkers have demonstrated high stability in plasma, which is crucial for preventing premature drug release and minimizing systemic toxicity. creative-biolabs.comnih.gov The cleavage of the β-glucuronide linker by β-glucuronidase, which is abundant in the tumor microenvironment and lysosomes, ensures that the potent MMAE payload is released preferentially at the site of the tumor. unimi.itcreative-biolabs.comresearchgate.net This targeted release mechanism is a hallmark of advanced conjugate architectures aimed at maximizing therapeutic efficacy while minimizing off-target effects. acs.orgrsc.org
Detailed Research Findings on this compound
This compound is a drug-linker conjugate designed for use in antibody-drug conjugates (ADCs). medchemexpress.com It comprises the cytotoxic agent monomethyl auristatin E (MMAE) connected to a linker containing a maleimide (B117702) group (MC) and a β-glucuronide moiety. creative-biolabs.com This structure is engineered for targeted cancer therapy, where an antibody directs the conjugate to tumor cells, and subsequent enzymatic cleavage releases the potent payload. medchemexpress.com
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value | Source |
| Chemical Formula | C₆₆H₉₈N₈O₂₀ | cymitquimica.com |
| Molecular Weight | 1323.546 g/mol | cymitquimica.comglpbio.com |
| Appearance | Solid | cymitquimica.com |
| CAS Number | 1703778-92-0 | cymitquimica.com |
This table is interactive. Click on the headers to sort the data.
The Linker: MC-betaglucuronide
The linker component, MC-betaglucuronide, is a critical element of this conjugate. It is a cleavable linker designed to be stable in the bloodstream and release the payload under specific conditions. medchemexpress.com The "MC" portion refers to a maleimidocaproyl group, which provides a reactive site for conjugation to a monoclonal antibody, typically via the thiol group of a cysteine residue.
The β-glucuronide moiety is the key to the linker's functionality. creative-biolabs.com It is a hydrophilic sugar group that is a substrate for the enzyme β-glucuronidase. This enzyme is abundant in the lysosomes of cells and is also found in the necrotic regions of some tumors. creative-biolabs.comresearchgate.net The hydrophilic nature of the β-glucuronide can improve the solubility of the ADC and reduce aggregation, which can be a challenge with hydrophobic payloads. creative-biolabs.com
The release mechanism involves the enzymatic hydrolysis of the glycosidic bond of the β-glucuronide by β-glucuronidase. This cleavage initiates a self-immolative cascade, leading to the release of the active MMAE payload inside or near the tumor cell. nih.gov This targeted release is designed to enhance the antitumor activity while minimizing systemic toxicity. nih.gov
The Payload: Monomethyl Auristatin E (MMAE)
Monomethyl auristatin E (MMAE) is a synthetic and highly potent antimitotic agent. who.int It is an analogue of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia. biochempeg.com MMAE functions by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. cymitquimica.comwho.int
Due to its high cytotoxicity, MMAE is not suitable for systemic administration as a standalone chemotherapeutic agent. tandfonline.com However, its potency makes it an ideal payload for ADCs, where its cytotoxic effects can be directed specifically to cancer cells. who.intbiochempeg.com MMAE has been successfully incorporated into several FDA-approved ADCs. tandfonline.combiochempeg.com
Properties
Molecular Formula |
C66H98N8O20 |
|---|---|
Molecular Weight |
1323.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[3-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoylamino]-4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C66H98N8O20/c1-13-38(6)54(46(90-11)34-51(79)73-32-20-23-44(73)59(91-12)39(7)61(84)68-40(8)55(80)42-21-16-14-17-22-42)71(9)63(86)52(36(2)3)70-62(85)53(37(4)5)72(10)66(89)92-35-41-25-26-45(93-65-58(83)56(81)57(82)60(94-65)64(87)88)43(33-41)69-48(76)29-30-67-47(75)24-18-15-19-31-74-49(77)27-28-50(74)78/h14,16-17,21-22,25-28,33,36-40,44,46,52-60,65,80-83H,13,15,18-20,23-24,29-32,34-35H2,1-12H3,(H,67,75)(H,68,84)(H,69,76)(H,70,85)(H,87,88)/t38-,39+,40+,44-,46+,52-,53-,54-,55+,56-,57-,58+,59+,60-,65+/m0/s1 |
InChI Key |
SBQIJGOPQUXPJF-CDCONWBCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)CCNC(=O)CCCCCN5C(=O)C=CC5=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)CCNC(=O)CCCCCN5C(=O)C=CC5=O |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation of Mc Betaglucuronide Mmae 1
Synthetic Routes for Monomethyl Auristatin E (MMAE) Analogues
Monomethyl Auristatin E (MMAE) is a synthetic and highly potent analogue of the natural product dolastatin 10, originally isolated from the sea hare Dolabella auricularia. nih.govmdpi.com As an antimitotic agent, MMAE functions by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.govmdpi.com Its high cytotoxicity makes it unsuitable for direct systemic administration but highly effective as a payload in targeted therapies like ADCs. nih.govacs.org
The synthesis of MMAE is a complex, multi-step process typically achieved through peptide chemistry. It is a linear pentapeptide with several unique amino acid residues. The synthesis generally involves the sequential coupling of these amino acid derivatives. For instance, a common approach involves coupling the dipeptide N,N-dimethyl-L-valyl-N-[(1S,2R)-2-methoxy-4-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-1-phenylbutyl]-N-methyl-L-valinamide with another dipeptide segment to form the full pentapeptide backbone. The final steps often involve deprotection of the terminal amine to yield MMAE. mdpi.com Due to its complexity, various synthetic strategies focus on optimizing coupling reagents and protecting group strategies to maximize yield and purity.
Synthesis of the Maleimidocaproyl (MC) Moiety and its Derivatives
The maleimidocaproyl (MC) group serves as the attachment point for conjugating the drug-linker to the antibody. nih.gov It contains a maleimide (B117702) ring, which is highly reactive toward sulfhydryl (thiol) groups, such as those found in cysteine residues. nih.gov This specific reactivity allows for controlled, site-specific conjugation to antibodies, particularly after the reduction of interchain disulfide bonds. nih.govmdpi.com
The synthesis of the MC moiety typically starts from 6-aminocaproic acid. The amino group is reacted with maleic anhydride (B1165640) to form a maleamic acid intermediate. Subsequent cyclization, often through dehydration using acetic anhydride and a catalyst like sodium acetate, yields N-(6-maleimido)caproic acid. This molecule can then be activated, for example, as an N-hydroxysuccinimide (NHS) ester, to facilitate its coupling to the linker portion of the conjugate. The use of the maleimidocaproyl spacer is common in auristatin-based ADCs. nih.gov
Preparation of the Beta-Glucuronide Linker Unit
The β-glucuronide linker is a key innovation in ADC technology, designed to be cleaved by the enzyme β-glucuronidase. creativebiolabs.net This enzyme is abundant in the lysosomes of cells and can also be found in the necrotic regions of tumors, providing a mechanism for targeted drug release. A major advantage of the glucuronide linker is its high hydrophilicity, which can help mitigate the aggregation issues often seen with ADCs carrying hydrophobic payloads. creativebiolabs.net
The synthesis of the β-glucuronide linker unit is a significant chemical challenge. It typically involves a protected form of glucuronic acid, often as a trichloroacetimidate (B1259523) donor, which is glycosylated with a self-immolative spacer like p-aminobenzyl alcohol (PABC). google.com The PABC unit is crucial for the release mechanism; after enzymatic cleavage of the sugar, the PABC spontaneously decomposes to release the free drug. The synthesis requires careful protection of the hydroxyl and carboxylic acid groups on the glucuronic acid moiety. A known challenge in the synthesis of glucuronide drug-linkers is the final deprotection step of the carbohydrate, where conventional base hydrolysis can lead to impurities. google.com Improved methods have been developed to enhance the purity and yield of the final linker product. google.com
Conjugation Chemistry of MC-betaglucuronide to MMAE
Attachment of MMAE to the Linker : The β-glucuronide linker, featuring a self-immolative PABC spacer, is first synthesized. The PABC portion is functionalized to react with the N-terminal amine of MMAE, forming a stable carbamate (B1207046) bond. This reaction couples the cytotoxic payload to the release mechanism.
Introduction of the MC Moiety : The other end of the glucuronide linker is then coupled to the maleimidocaproyl (MC) group. This is typically achieved by forming an amide bond between an amine on the linker and the activated carboxylic acid of the MC moiety (e.g., MC-NHS ester).
Purification : After the conjugation reactions, the final product, MC-betaglucuronide-MMAE-1, must be rigorously purified to remove unreacted starting materials, reagents, and side products. This is commonly accomplished using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC). mdpi.com
The resulting drug-linker is a stable compound that is ready for conjugation to a thiol-containing biomolecule, such as a reduced monoclonal antibody. medchemexpress.com
Analytical Methodologies for Conjugate Identity and Purity Assessment
Ensuring the identity, purity, and stability of the this compound conjugate is critical. adcreview.com A suite of analytical techniques is employed for comprehensive characterization, drawing from methods established for both small molecules and complex biologics. adcreview.comnih.govpharmafocusamerica.com
Key analytical methods include:
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the drug-linker conjugate. pharmafocusamerica.com It separates the main product from any impurities based on hydrophobicity, allowing for accurate quantification.
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the identity of the conjugate by providing a precise measurement of its molecular weight. nih.govpharmafocusamerica.com This confirms that all components (MC, glucuronide linker, and MMAE) have been successfully coupled. Techniques like tandem MS (MS/MS) can further elucidate the structure by fragmenting the molecule and analyzing the resulting pieces. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can be used to provide detailed structural confirmation of the synthesized drug-linker, ensuring that the connectivity and stereochemistry of the molecule are correct.
These methods are essential for establishing the critical quality attributes (CQAs) of the drug-linker, which are vital for its consistent performance when conjugated to an antibody. adcreview.com
Data Tables
Table 1: Summary of Analytical Methodologies
| Analytical Technique | Purpose | Information Obtained |
| Reversed-Phase HPLC (RP-HPLC) | Purity Assessment | Quantifies the percentage of the desired conjugate and detects process-related impurities. pharmafocusamerica.com |
| Mass Spectrometry (MS) | Identity Confirmation | Provides accurate molecular weight measurement to confirm the chemical formula. nih.govpharmafocusamerica.com |
| Tandem MS (MS/MS) | Structural Elucidation | Fragments the molecule to confirm the connectivity of the MC, linker, and MMAE units. mdpi.com |
| NMR Spectroscopy | Structural Confirmation | Verifies the detailed chemical structure, including proton and carbon environments. |
Table 2: Components of this compound
| Component | Chemical Name | Function |
| MMAE | Monomethyl Auristatin E | Cytotoxic payload; inhibits tubulin polymerization. mdpi.com |
| MC | Maleimidocaproyl | Antibody conjugation moiety; reacts with cysteine thiols. nih.gov |
| Beta-glucuronide Linker | Beta-glucuronide based linker | Enzymatically-cleavable unit for targeted drug release. |
Molecular Mechanism of Action of Monomethyl Auristatin E Mmae
Tubulin Binding and Microtubule Polymerization Inhibition
Monomethyl Auristatin E (MMAE) exerts its potent antimitotic effects by directly interacting with tubulin, the fundamental protein subunit of microtubules. wikipedia.orgmedchemexpress.com Microtubules are dynamic polymers crucial for various cellular functions, most notably the formation of the mitotic spindle during cell division. MMAE's interaction with tubulin disrupts the delicate balance of microtubule polymerization and depolymerization, which is essential for cellular integrity and proliferation. iaea.org
MMAE binds to the β-subunit of tubulin dimers, specifically at the vinca (B1221190) alkaloid binding site. researchgate.netplos.org This binding is characterized by a high affinity, with studies indicating a dissociation constant (KD) in the nanomolar range. plos.org The binding of MMAE to tubulin heterodimers prevents their polymerization into microtubules. medchemexpress.comcreative-biolabs.com By inhibiting the assembly of tubulin, MMAE effectively disrupts the formation of the mitotic spindle, a critical structure for the proper segregation of chromosomes during mitosis. medscape.comnih.gov
The inhibition of microtubule polymerization by MMAE leads to a cascade of events within the cell. The disruption of the microtubule network not only halts cell division but also affects other microtubule-dependent processes, such as intracellular transport and the maintenance of cell structure. iaea.org Research has shown that MMAE can suppress microtubule dynamics, leading to a net decrease in the polymer mass of microtubules within the cell. iaea.org
Table 1: Tubulin Binding Characteristics of Auristatin Derivatives
| Compound | Binding Target | Effect on Microtubules | Reference |
|---|---|---|---|
| Monomethyl Auristatin E (MMAE) | Binds to the β-subunit of tubulin dimers at the vinca alkaloid site. | Inhibits tubulin polymerization and disrupts microtubule dynamics. | researchgate.netplos.org |
| Monomethyl Auristatin F (MMAF) | Binds to the β-subunit of tubulin dimers. | Inhibits tubulin polymerization. | creative-biolabs.com |
Cellular Mitotic Arrest at G2/M Phase
The disruption of microtubule dynamics by Monomethyl Auristatin E (MMAE) directly leads to the arrest of the cell cycle at the G2/M phase. medscape.comnih.gov The G2 phase is the final stage of interphase, where the cell prepares for mitosis (M phase). The transition from G2 to M is a critical checkpoint in the cell cycle, ensuring that the cell is ready to divide. The proper formation of the mitotic spindle is a prerequisite for a cell to pass this checkpoint.
By inhibiting tubulin polymerization, MMAE prevents the assembly of a functional mitotic spindle. nih.gov This triggers the spindle assembly checkpoint, a crucial cellular surveillance mechanism that monitors the attachment of chromosomes to the mitotic spindle. In the presence of MMAE, the checkpoint is activated due to the lack of a properly formed spindle, leading to a prolonged halt in the cell cycle at the G2/M transition. medscape.comnih.gov
Studies have consistently demonstrated the ability of MMAE to induce G2/M arrest in various cancer cell lines. nih.govresearchgate.net Flow cytometry analysis of cells treated with MMAE shows a significant increase in the population of cells in the G2/M phase. researchgate.netfrontiersin.org This mitotic arrest is a direct consequence of the microtubule disruption caused by MMAE and is a key step in its cytotoxic mechanism of action. nih.gov
Table 2: Effect of MMAE on Cell Cycle Distribution in Prostate Cancer Cell Lines
| Cell Line | Treatment | % of Cells in G2/M Phase | Reference |
|---|---|---|---|
| PC-3 | Control (DMSO) | ~15% | nih.gov |
| PC-3 | 4 nM MMAE | ~60% | nih.gov |
| C4-2B | Control (DMSO) | ~10% | nih.gov |
| C4-2B | 4 nM MMAE | ~55% | nih.gov |
Downstream Induction of Cellular Apoptosis Pathways
Prolonged arrest at the G2/M phase, induced by Monomethyl Auristatin E (MMAE), ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death. nih.govnih.gov Unable to complete mitosis and with a disrupted microtubule network, the cell activates a cascade of signaling events that lead to its self-destruction. This process is often referred to as mitotic catastrophe. nih.gov
A key event in the induction of apoptosis by MMAE is the activation of caspases, a family of proteases that execute the apoptotic program. researchgate.netfrontiersin.org Specifically, the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3, is observed in MMAE-treated cells. frontiersin.org Activated caspase-3 goes on to cleave a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. researchgate.netresearchgate.net The cleavage of PARP is a hallmark of apoptosis. frontiersin.org
Furthermore, the apoptotic signaling cascade involves the Bcl-2 family of proteins, which regulate the permeability of the mitochondrial membrane. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the release of cytochrome c from the mitochondria. researchgate.net This release is a critical step in the formation of the apoptosome and the subsequent activation of the caspase cascade. The culmination of these events is the systematic dismantling of the cell, characterized by DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies. researchgate.net
Table 3: Markers of Apoptosis Induced by MMAE
| Apoptotic Marker | Observation in MMAE-Treated Cells | Reference |
|---|---|---|
| Annexin V Staining | Increased positivity, indicating externalization of phosphatidylserine. | researchgate.netfrontiersin.org |
| Caspase-3 Cleavage | Increased levels of cleaved (active) caspase-3. | frontiersin.org |
| Caspase-9 Cleavage | Increased levels of cleaved (active) caspase-9. | frontiersin.org |
| PARP Cleavage | Increased levels of cleaved PARP. | researchgate.netfrontiersin.org |
| Sub-G1 Population | Increased percentage of cells in the sub-G1 phase, indicative of DNA fragmentation. | nih.govresearchgate.net |
Comparative Analysis of Auristatin Payload Mechanisms
Monomethyl Auristatin E (MMAE) belongs to the auristatin class of microtubule inhibitors, which also includes other potent compounds like Monomethyl Auristatin F (MMAF). creative-biolabs.com While both MMAE and MMAF function by inhibiting tubulin polymerization, there are key differences in their chemical structures and cellular permeability that influence their application in antibody-drug conjugates (ADCs). plos.orgcreative-biolabs.com
MMAF differs from MMAE by the presence of a charged C-terminal phenylalanine, which renders it less permeable to cell membranes compared to the more lipophilic MMAE. creative-biolabs.com This reduced permeability can lead to attenuated bystander killing, where the cytotoxic payload released from a target cell kills adjacent, antigen-negative cells. While the bystander effect of MMAE can be advantageous in treating heterogeneous tumors, the lower permeability of MMAF may offer a more targeted approach with potentially fewer off-target effects. nih.gov
Other classes of microtubule-disrupting agents used as ADC payloads include maytansinoids (e.g., DM1 and DM4) and tubulysins. researchgate.netbiochempeg.com Maytansinoids, like auristatins, bind to tubulin and inhibit microtubule assembly. medchemexpress.com Tubulysins are another class of highly potent microtubule inhibitors. researchgate.net The choice of payload for an ADC depends on various factors, including the target antigen, tumor type, and the desired mechanism of action. The auristatins, particularly MMAE, have proven to be highly effective and are used in several clinically approved ADCs. tandfonline.comrsc.org
Table 4: Comparison of Different Microtubule Inhibitor Payloads
| Payload Class | Example(s) | Mechanism of Action | Key Characteristics | Reference |
|---|---|---|---|---|
| Auristatins | MMAE, MMAF | Inhibit tubulin polymerization by binding to the β-subunit. | Highly potent; MMAE is membrane permeable, while MMAF is less so. | researchgate.netcreative-biolabs.com |
| Maytansinoids | DM1, DM4 | Inhibit microtubule assembly by binding to tubulin. | Potent microtubule inhibitors. | medchemexpress.combiochempeg.com |
| Tubulysins | - | Inhibit tubulin polymerization. | Highly potent cytotoxic agents. | researchgate.net |
Enzymatic Activation and Release Dynamics of Mc Betaglucuronide Mmae 1
Beta-Glucuronidase as a Trigger for Payload Release
The release of MMAE from the MC-betaglucuronide-MMAE-1 conjugate is initiated by the enzyme β-glucuronidase. researchgate.netcreativebiolabs.net This enzyme is abundant in the lysosomal compartments of cells and can also be found in the tumor microenvironment, particularly in necrotic regions. creativebiolabs.netgoogle.com This targeted expression profile makes it an excellent trigger for the selective release of cytotoxic payloads within tumor tissues while minimizing systemic exposure. researchgate.net The hydrophilic nature of the β-glucuronide linker helps to prevent aggregation of ADCs, especially those carrying hydrophobic drugs. creativebiolabs.net
Enzymatic Specificity and Kinetic Parameters of Beta-Glucuronidase
Beta-glucuronidase exhibits a high degree of specificity for the β-glucuronide glycosidic bond present in the linker. creativebiolabs.net This specificity ensures that the linker remains stable in the systemic circulation, where the enzyme's activity is low. creativebiolabs.net Upon encountering β-glucuronidase in the tumor microenvironment or within the lysosomes of cancer cells, the enzyme catalyzes the hydrolysis of this bond, initiating the drug release cascade. covachem.com
Illustrative Kinetic Parameters of Beta-Glucuronidase
| Parameter | Value | Source/Comment |
|---|---|---|
| Specific Activity | ~0.21 μmol/min/mg | Based on a comparable psymberin (B1248840) A-glucuronide linker. nih.gov |
| Km (Michaelis Constant) | Data not available | Specific to this compound |
| Vmax (Maximum Velocity) | Data not available | Specific to this compound |
pH Dependence of Beta-Glucuronidase Activity
The activity of β-glucuronidase is highly dependent on pH. Human β-glucuronidase, being a lysosomal enzyme, exhibits optimal activity in the acidic environment of lysosomes, which typically have a pH of around 4.5. nih.gov In contrast, its activity is significantly lower at the neutral pH of blood (approximately 7.4). google.com This pH-dependent activity profile is a critical factor in the selective release of the payload at the target site. The enzyme's efficiency drops to about 10% at neutral pH compared to its optimal acidic pH. google.com Bacterial β-glucuronidases, such as that from E. coli, have a more neutral optimal pH range, typically between 6.0 and 7.0. nih.govsigmaaldrich.com
pH Optima for Beta-Glucuronidase from Different Sources
| Enzyme Source | Optimal pH Range |
|---|---|
| Human (lysosomal) | ~4.5 nih.gov |
| E. coli | 6.0 - 7.0 sigmaaldrich.com |
| Bovine Liver | 4.4 sigmaaldrich.com |
Linker Stability and Control of Premature Payload Release
A crucial aspect of the this compound design is the stability of the linker in the systemic circulation. Premature release of the highly potent MMAE payload can lead to off-target toxicity and a reduced therapeutic window. acs.org
Design Principles for Enhanced Plasma and Extracellular Stability
The β-glucuronide linker is designed for high stability in plasma. nih.gov Its hydrophilic nature contributes to this stability and also improves the solubility of the entire ADC. nih.gov Studies have shown that β-glucuronide-based linkers exhibit remarkable stability in rat plasma, with an extrapolated half-life of 81 days for a β-glucuronide MMAF drug-linker. researchgate.net This is significantly superior to many dipeptide-based linkers. acs.org The stability of the linker is a key factor in ensuring that the ADC reaches the target tumor cells intact, thereby maximizing its therapeutic efficacy. nih.gov
Role of Self-Immolative Spacers in Efficient Payload Liberation
Following the enzymatic cleavage of the β-glucuronide moiety, the release of the active MMAE drug is facilitated by a self-immolative spacer, typically a para-aminobenzyl carbamate (B1207046) (PABC) group. unimi.itacs.org This spacer connects the glucuronide trigger to the MMAE payload. Once the glucuronide is removed, the PABC spacer undergoes a spontaneous 1,6-elimination reaction. unimi.itnih.gov This intramolecular electronic cascade results in the release of the unmodified, fully active MMAE, along with carbon dioxide and an aza-quinone methide by-product. unimi.it This two-step release mechanism, involving an enzymatic trigger followed by a rapid, irreversible chemical decomposition, ensures efficient and traceless liberation of the cytotoxic agent at the target site. unimi.itacs.org
Comparative Analysis with Other Cleavable Linker Systems
The this compound linker system offers distinct advantages compared to other cleavable linker technologies used in ADCs, such as hydrazone, disulfide, and peptide-based linkers.
Comparative Analysis of Cleavable ADC Linkers
| Linker Type | Cleavage Mechanism | Key Advantages | Potential Disadvantages |
|---|---|---|---|
| β-Glucuronide | Enzymatic (β-glucuronidase) creativebiolabs.net | High plasma stability, hydrophilic nature reduces aggregation, specific release in tumor microenvironment/lysosomes. researchgate.netcreativebiolabs.netnih.gov | Dependent on sufficient enzyme levels in the tumor. covachem.com |
| Peptide (e.g., Val-Cit) | Enzymatic (e.g., Cathepsin B) nih.gov | Good intracellular release, well-established technology. acs.org | Potential for off-target cleavage by other proteases, can be less stable in rodent plasma. acs.orgnih.gov |
| Hydrazone | pH-sensitive (acid-labile) nih.gov | Targets acidic environment of endosomes/lysosomes. scispace.com | Can exhibit instability in circulation, leading to premature drug release. nih.gov |
| Disulfide | Reductive (high glutathione (B108866) levels) frontiersin.org | Targets the reducing intracellular environment. frontiersin.org | Potential for premature cleavage in circulation. frontiersin.org |
Cellular and Subcellular Pharmacology of Mc Betaglucuronide Mmae 1 in Vitro Studies
Cellular Uptake and Internalization Mechanisms of the Conjugate
Upon binding, the antigen-ADC complex is internalized into the cell. This internalization is an active process that typically involves the formation of endocytic vesicles. The specific endocytic pathway can vary depending on the target antigen and the cell type but generally leads to the trafficking of the ADC within the cell's endosomal-lysosomal system.
Intracellular Trafficking and Lysosomal Processing of the Conjugate
Following internalization, the ADC-containing vesicles traffic through the endosomal pathway, maturing from early endosomes to late endosomes and ultimately fusing with lysosomes. medchemexpress.com Lysosomes are acidic organelles rich in a variety of hydrolytic enzymes, providing the ideal environment for the release of the cytotoxic payload, monomethyl auristatin E (MMAE).
The key to this release is the β-glucuronide linker. This linker is specifically designed to be stable in the systemic circulation but susceptible to cleavage by the lysosomal enzyme β-glucuronidase (GUSB). semanticscholar.orgmdpi.comaacrjournals.org GUSB is abundant within lysosomes and is sometimes overexpressed in the tumor microenvironment. mdpi.com The cleavage of the glycosidic bond of the β-glucuronide linker by GUSB initiates a self-immolation cascade of the spacer, leading to the liberation of the active MMAE payload inside the lysosome. mdpi.com The hydrophilic nature of the β-glucuronide linker can also contribute to reduced aggregation of the ADC, a favorable physicochemical property. semanticscholar.orgmdpi.com
Spatiotemporal Dynamics of Payload Release within Cellular Compartments
The release of MMAE from the MC-betaglucuronide-MMAE-1 conjugate within the lysosome is reported to be a facile and rapid process. In vitro enzymatic assays have demonstrated that glucuronide-based linkers can be quantitatively and quickly cleaved in the presence of β-glucuronidase, leading to the efficient release of the free drug. nih.gov Some studies have observed the release of the drug from similar linker systems in as little as 15 minutes during in vitro enzymatic tests.
Once released from the lysosome, the spatiotemporal dynamics of MMAE are largely governed by its physicochemical properties. As a moderately hydrophobic and cell-permeable molecule, MMAE is not confined to the lysosome. It can diffuse across the lysosomal membrane and into the cytoplasm, where it can reach its intracellular target, tubulin. The efficient release and subsequent transport of MMAE from the lysosome into the cytoplasm are critical for the ultimate cytotoxic effect of the ADC.
In Vitro Cellular Cytotoxicity Mechanisms Induced by the Conjugate
The cytotoxic activity of an ADC with the this compound moiety is ultimately mediated by the released MMAE payload. MMAE is a potent antimitotic agent that exerts its effect by inhibiting tubulin polymerization. medchemexpress.commdpi.com This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis. mdpi.com
The in vitro potency of MMAE and ADCs containing this payload is typically measured by the half-maximal inhibitory concentration (IC50). MMAE has demonstrated high cytotoxicity against various cancer cell lines, with IC50 values often in the nanomolar to picomolar range. For instance, studies have reported IC50 values for MMAE in the low nanomolar range for several pancreatic cancer cell lines. researchgate.net Furthermore, an anti-HER2 ADC with a high drug-to-antibody ratio utilizing an auristatin-glucuronide payload (MMAU) demonstrated an IC50 of 30 pM against HER2-positive cells. mdpi.com
Reported In Vitro Cytotoxicity of MMAE and Related Conjugates
| Compound | Cell Line | IC50 Value |
|---|---|---|
| MMAE | BxPC-3 (Pancreatic Cancer) | 0.97 nM researchgate.net |
| MMAE | PSN-1 (Pancreatic Cancer) | 0.99 nM researchgate.net |
| MMAE | Capan-1 (Pancreatic Cancer) | 1.10 nM researchgate.net |
| MMAE | Panc-1 (Pancreatic Cancer) | 1.16 nM researchgate.net |
| Anti-HER2-DAR8-MMAU | HER2-high expressing cells | 30 pM mdpi.com |
Structure-Activity Relationships (SAR) of the this compound Moiety
The structure of the this compound linker-payload is intricately designed to balance stability, solubility, and efficient payload release. The structure-activity relationship (SAR) of this moiety involves contributions from each of its components.
MMAE Payload: The inherent high potency of MMAE is a primary driver of the ADC's cytotoxic activity. Its moderate hydrophobicity is a key structural feature that enables the bystander effect, a property not shared by more hydrophilic auristatins like MMAF. nih.gov
β-Glucuronide Linker: This component confers several advantageous properties. Its hydrophilicity can improve the solubility and reduce the aggregation of ADCs, especially those with high drug-to-antibody ratios (DARs). mdpi.comaacrjournals.org The specificity of its cleavage by β-glucuronidase ensures payload release preferentially within the lysosomal compartment of target cells, contributing to the ADC's therapeutic window. nih.govresearchgate.net
Studies have shown that modifications to the linker can significantly impact the pharmacological properties of the ADC. For example, the incorporation of polyethylene glycol (PEG) chains into a glucuronide-MMAE linker has been shown to decrease plasma clearance and increase antitumor activity in vivo. A clear relationship was observed between the length of the PEG chain and the conjugate's pharmacology, with a threshold of PEG8 being sufficient to minimize clearance. aacrjournals.org This highlights the tunability of the linker system to optimize the performance of the ADC.
Preclinical Pharmacokinetics and Biodistribution of Conjugates Incorporating Mc Betaglucuronide Mmae 1
Systemic Stability and Clearance Kinetics in Animal Models
The stability of an ADC in systemic circulation is paramount to its efficacy and safety. The MC-betaglucuronide-MMAE-1 construct is designed for stability in plasma, ensuring that the cytotoxic payload remains attached to the antibody until it reaches the target tissue. Preclinical studies in various animal models, including mice and rats, have demonstrated that ADCs utilizing glucuronide linkers can be highly stable. For instance, some conjugates have shown stability for over seven days in mouse plasma. d-nb.info
The primary clearance pathways for ADCs are proteolytic degradation of the antibody backbone and deconjugation of the linker-payload. nih.gov The kinetics are often characterized using two-compartment models, which help to derive key pharmacokinetic parameters such as clearance rate, volume of distribution, and half-life. aacrjournals.orgaacrjournals.org
| Conjugate Linker Feature | Drug-to-Antibody Ratio (DAR) | Clearance Rate (mL/day/kg) |
|---|---|---|
| Non-PEGylated | 8 | ~25 |
| PEG2 | 8 | ~18 |
| PEG4 | 8 | ~12 |
| PEG8 | 8 | ~6 |
| PEG12 | 8 | ~5 |
| PEG24 | 8 | ~5 |
This interactive table summarizes preclinical data showing how the length of the polyethylene glycol (PEG) chain incorporated into the linker affects the plasma clearance rate of the antibody-drug conjugate (ADC) in animal models. Longer PEG chains increase hydrophilicity, leading to slower clearance.
Conjugate and Payload Metabolism in Non-Human Biological Systems
Upon reaching the target tumor cell, the ADC binds to its specific antigen and is internalized, typically into lysosomes. nih.govmedchemexpress.com The acidic environment and high concentration of enzymes within the lysosome are crucial for the metabolism of the this compound conjugate. The key metabolic step is the enzymatic cleavage of the β-glucuronide linker by β-glucuronidase. aacrjournals.orgnih.gov This enzyme is overexpressed in the lysosomes of many tumor cells and can also be found in the tumor microenvironment, which facilitates the specific release of MMAE at the site of action. nih.govnih.gov
Once released, the payload, MMAE, exerts its cytotoxic effect by inhibiting tubulin polymerization. medchemexpress.combiochempeg.com The metabolism of the released MMAE payload has also been studied. In preclinical models, MMAE is identified as the major metabolite species following ADC administration. nih.gov The elimination of free MMAE primarily occurs through the biliary fecal route, with a smaller fraction excreted via renal pathways. nih.gov The metabolic pathways for auristatins can include processes such as demethylation. nih.gov
Biodistribution Patterns and Target Tissue Accumulation in Preclinical Models
Biodistribution studies in preclinical models, such as tumor-bearing mice, are essential to understand the fate of the ADC and its payload in the body. Radiolabeling different components of the ADC (e.g., the antibody with ¹²⁵I and the payload with ³H) allows for detailed tracking. nih.gov
These studies have shown that conjugates incorporating this compound distribute mainly to tissues and organs with rich blood flow. nih.gov Critically, these ADCs demonstrate preferential accumulation and prolonged exposure in tumor tissue compared to most normal tissues. nih.gov This targeted accumulation is fundamental to the ADC's mechanism of action, maximizing the therapeutic dose delivered to the cancer cells while minimizing systemic exposure. nih.gov
Furthermore, the conjugation of MMAE to an antibody significantly alters the payload's natural biodistribution. youtube.com While free MMAE might distribute differently, the ADC directs it to the tumor, enhancing its concentration where it is needed most. nih.govyoutube.com Analysis of tumors harvested from xenograft models confirms the delivery and accumulation of MMAE within the target tissue. researchgate.net
Influence of Linker Hydrophilicity and PEGylation on Pharmacokinetic Profile
A more impactful approach is the incorporation of hydrophilic polymers, most notably polyethylene glycol (PEG), into the linker structure, a process known as PEGylation. aacrjournals.orgaacrjournals.orgbiochempeg.com Preclinical studies have systematically evaluated the effect of varying PEG chain lengths on the pharmacokinetic profile of glucuronide-MMAE ADCs. aacrjournals.orgaacrjournals.orgresearchgate.net
The results consistently demonstrate a clear relationship between PEG length and the ADC's pharmacological properties:
Reduced Clearance: Longer PEG chains effectively shield the hydrophobic payload, reducing nonspecific interactions and leading to significantly slower plasma clearance. aacrjournals.orgaacrjournals.orgnih.gov
Optimal PEG Length: A threshold effect has been observed, where increasing the PEG chain length beyond a certain point (e.g., PEG8) does not result in further significant reductions in clearance. aacrjournals.orgaacrjournals.org This allows for the optimization of the linker to balance improved pharmacokinetics with synthetic feasibility. A PEG12 side chain has been identified as a lead candidate in some optimization efforts. aacrjournals.org
Other hydrophilic moieties, such as macrocycles (cyclodextrins, crown ethers) and other glycosides, have also been explored to enhance the pharmacokinetic properties of MMAE-containing ADCs, showing similar benefits of improved in vivo performance. nih.govfrontiersin.orgresearchgate.netnih.gov These modifications enable the use of ADCs with a high DAR (e.g., DAR 8), which can lead to superior antitumor activity compared to lower-DAR ADCs. nih.govaacrjournals.orgresearchgate.net
Quantitative Analytical Methodologies for Intratumoral Payload Concentration
Accurately measuring the concentration of the released payload within tumor tissue is critical for understanding an ADC's potency and establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships. Several sophisticated analytical methods have been developed for this purpose. nih.govmdpi.com
The gold standard for quantifying unconjugated MMAE in biological matrices, including tumor homogenates, is liquid chromatography-tandem mass spectrometry (LC-MS/MS) . nih.govmdpi.comsemanticscholar.org This highly sensitive and specific technique typically involves the following steps:
Sample Preparation: Tumor tissues are harvested from animal models at various time points post-ADC administration. The tissue is weighed and then homogenized. semanticscholar.org
Extraction: The MMAE payload is extracted from the tumor homogenate, often using protein precipitation with a solvent like acetonitrile. semanticscholar.org
Internal Standard: A stable isotope-labeled version of the analyte (e.g., deuterated d8-MMAE) is added to the samples at a known concentration to serve as an internal standard, correcting for variations during sample processing and analysis. semanticscholar.org
LC Separation: The extracted sample is injected into a liquid chromatograph, where the components are separated on a specialized column (e.g., HILIC or XBridge BEH Amide). nih.govnih.gov
MS/MS Detection: The separated components are ionized (e.g., via electrospray ionization) and detected by a triple quadrupole mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both MMAE and its internal standard (a technique called Multiple Reaction Monitoring, MRM), allowing for precise and sensitive quantification. nih.govnih.gov
This methodology allows for a lower limit of quantification (LLOQ) in the picogram-per-milliliter range (e.g., 0.025 ng/mL). semanticscholar.org
Other advanced techniques like Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS) can provide semiquantitative data and visualize the spatial distribution of the free payload directly within tumor tissue sections, offering valuable insights into its penetration and localization. mdpi.com
Mechanisms of Resistance to Mc Betaglucuronide Mmae 1 Conjugates
Drug Efflux Pump Mediated Resistance Mechanisms
A primary mechanism by which cancer cells develop resistance to chemotherapeutic agents, including the MMAE payload of MC-betaglucuronide-MMAE-1, is through the overexpression of ATP-binding cassette (ABC) transporters. These membrane proteins function as drug efflux pumps, actively removing cytotoxic agents from the cell, thereby reducing their intracellular concentration and limiting their ability to reach their target.
The most well-characterized of these transporters in the context of MMAE resistance is P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). MMAE is a known substrate for P-gp. frontiersin.orgaacrjournals.orgaacrjournals.org Studies have demonstrated that cancer cell lines selected for resistance to MMAE-containing ADCs, such as brentuximab vedotin, often exhibit significant upregulation of MDR1 mRNA and P-glycoprotein levels. aacrjournals.org This increased expression of P-gp leads to a more efficient efflux of MMAE from the cytoplasm, preventing it from reaching the microtubules and inducing cell death. frontiersin.orgaacrjournals.org
The significance of P-gp in mediating resistance is underscored by research showing that inhibition of this transporter can restore sensitivity to MMAE. For instance, the use of P-gp inhibitors like verapamil (B1683045) or cyclosporine A has been shown to increase the intracellular accumulation of MMAE and reverse resistance in preclinical models. aacrjournals.org Furthermore, P-gp has been identified not only on the plasma membrane but also on lysosomal membranes, where it may contribute to the sequestration of MMAE within the lysosome, preventing its release into the cytoplasm. frontiersin.orgnih.gov
| Cell Line | Resistance Model | Fold Increase in MDR1 Expression (mRNA) | Effect of P-gp Inhibitor | Reference |
|---|---|---|---|---|
| Hodgkin Lymphoma (L428) | Brentuximab vedotin-resistant | 7-fold | Restored sensitivity to brentuximab vedotin | aacrjournals.org |
| Hodgkin Lymphoma (KMH2) | Brentuximab vedotin-resistant | 3-fold | Increased intracellular MMAE levels | aacrjournals.org |
| Hepatocellular Carcinoma (HepG2) | High intrinsic P-gp expression | N/A | Potentiated cytotoxic effect of MMAE | frontiersin.org |
Alterations in Cellular Internalization and Intracellular Processing Pathways
The journey of an ADC from the bloodstream to its intracellular target is a complex, multi-step process. Resistance can emerge from defects at any point along this pathway, from initial antibody binding to the final release of the payload.
A fundamental requirement for the efficacy of an ADC is the presence of the target antigen on the surface of the cancer cell. Downregulation or loss of this antigen expression is a direct mechanism of resistance, as it prevents the ADC from binding to the cell and initiating the internalization process. aacrjournals.org
Once the ADC binds to its target, it is internalized, typically through receptor-mediated endocytosis. The ADC-antigen complex is then trafficked through the endosomal-lysosomal pathway. aacrjournals.orgnih.gov Alterations in these trafficking pathways can lead to resistance. For example, instead of being directed to lysosomes, the ADC may be recycled back to the cell surface or misdirected to other cellular compartments where the beta-glucuronide linker cannot be cleaved. aacrjournals.org Some studies have shown that in resistant cells, ADCs may colocalize with caveolin-1, a marker for caveolae, rather than with lysosomes, suggesting a shift in the endocytic pathway that circumvents lysosomal degradation. aacrjournals.org
Furthermore, impaired lysosomal function itself can be a source of resistance. The acidic environment and the presence of active enzymes within the lysosome are critical for the degradation of the antibody and the cleavage of the linker. An increase in lysosomal pH or a reduction in the activity of lysosomal proteases can lead to the accumulation of the intact ADC within the lysosome, preventing the release of MMAE into the cytoplasm. nih.govnih.gov
Enzymatic Inactivation or Metabolic Bypass Mechanisms
The design of the this compound conjugate relies on the specific enzymatic cleavage of the beta-glucuronide linker by the lysosomal enzyme β-glucuronidase. This enzyme is typically abundant in the lysosomes of tumor cells. frontiersin.org A potential mechanism of resistance, therefore, is a reduction in the activity of β-glucuronidase within the cancer cells. If the enzyme levels are insufficient, the linker will not be efficiently cleaved, and MMAE will remain conjugated to the antibody, unable to exert its cytotoxic effect. While this is a theoretically sound mechanism of resistance, direct clinical or extensive preclinical evidence specifically demonstrating acquired resistance to a beta-glucuronide-MMAE ADC due to decreased β-glucuronidase activity is an area of ongoing research.
However, the principle is supported by the broader understanding of ADC resistance, where impaired lysosomal processing is a known factor. nih.govnih.gov Any alteration in the lysosomal environment that affects the stability or activity of β-glucuronidase could lead to reduced payload release.
Another consideration is the potential for metabolic bypass mechanisms. Even if MMAE is successfully released into the cytoplasm, cancer cells can upregulate anti-apoptotic pathways to counteract the pro-apoptotic signals initiated by microtubule disruption. Overexpression of anti-apoptotic proteins from the BCL-2 family, for instance, can raise the threshold for apoptosis induction, rendering the cells resistant to the effects of MMAE. mdpi.com
Microtubule Network Adaptations and Drug Target Modifications
The cytotoxic payload, MMAE, functions by binding to tubulin, the protein subunit of microtubules. This binding disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.govproteogenix.science Resistance to MMAE can arise from alterations in the microtubule network or the tubulin protein itself.
Mutations in the genes encoding α- or β-tubulin can alter the binding site of MMAE, reducing its affinity for its target. researchgate.netnih.gov This can render the drug less effective at disrupting microtubule function. While specific mutations conferring resistance to auristatins are a known mechanism for other microtubule-targeting agents, their clinical prevalence in the context of ADC therapy is still being investigated.
Beyond direct mutations, cancer cells can adapt their microtubule network to become less sensitive to MMAE. This can involve changes in the expression of different tubulin isotypes, some of which may have a lower affinity for the drug. mdpi.com Additionally, alterations in the expression or activity of microtubule-associated proteins (MAPs), which regulate microtubule stability and dynamics, can also contribute to resistance. An increase in the expression of MAPs that stabilize microtubules could counteract the destabilizing effects of MMAE.
| Mechanism | Description | Potential Consequence | Reference |
|---|---|---|---|
| Tubulin Mutations | Alterations in the amino acid sequence of α- or β-tubulin. | Reduced binding affinity of MMAE to its target. | researchgate.net |
| Tubulin Isotype Switching | Changes in the expression levels of different tubulin isotypes. | Expression of isotypes with lower affinity for MMAE. | mdpi.com |
| Alterations in MAPs | Changes in the expression or activity of microtubule-associated proteins. | Increased microtubule stability, counteracting the effect of MMAE. | mdpi.com |
Chemical and Biological Strategies to Overcome Resistance
The multifaceted nature of resistance to this compound conjugates necessitates the development of diverse strategies to overcome it. These approaches can be broadly categorized into chemical and biological strategies.
Chemical Strategies:
MDR1 Inhibitors: Given the significant role of P-gp/MDR1 in mediating MMAE efflux, a logical strategy is the co-administration of P-gp inhibitors. aacrjournals.org Several generations of these inhibitors have been developed, and clinical trials have explored their use in combination with chemotherapy. For ADCs, this approach aims to increase the intracellular concentration of MMAE in resistant tumor cells. aacrjournals.org
Novel Linker and Payload Technologies: To circumvent resistance mechanisms related to a specific linker or payload, next-generation ADCs are being developed with alternative components. This includes novel cleavable linkers that are less susceptible to premature cleavage or are cleaved by different enzymes. mdpi.comdrugdiscoverytrends.com Additionally, using payloads with different mechanisms of action or that are not substrates for MDR1 can be an effective strategy. aacrjournals.org Dual-payload ADCs, carrying two different cytotoxic agents, are also being explored to target multiple cellular pathways and reduce the likelihood of resistance. mdpi.com
Hydrophilic Linkers: The beta-glucuronide linker itself has the advantage of being hydrophilic, which can reduce the tendency of ADCs with hydrophobic payloads to aggregate and can improve their pharmacokinetic properties. aacrjournals.org Further optimization of linker hydrophilicity is a strategy to enhance ADC stability and efficacy. mdpi.com
Biological Strategies:
Combination Therapies: Combining ADCs with other anticancer agents is a promising approach to overcome resistance. This can include:
Chemotherapy: Combining an ADC with traditional chemotherapy agents that have different mechanisms of action can create synergistic effects and target heterogeneous tumor populations. mdpi.com
Targeted Therapies: Inhibitors of signaling pathways that promote cell survival, such as the PI3K/AKT pathway, can lower the threshold for apoptosis and resensitize cells to the effects of MMAE. mdpi.com
Immunotherapy: Combining ADCs with immune checkpoint inhibitors is an area of active investigation. The ADC-mediated cell killing can release tumor antigens, potentially enhancing the anti-tumor immune response. mdpi.com
These strategies, both chemical and biological, are being actively investigated in preclinical and clinical settings to improve the durability of response to ADC therapies and provide better outcomes for patients with resistant cancers.
Advanced Design Considerations and Future Research Avenues for Mc Betaglucuronide Mmae 1
Rational Design and Optimization of Beta-Glucuronidase Cleavable Linkers
The efficacy of an ADC is profoundly influenced by the stability of its linker in systemic circulation and its ability to efficiently release the cytotoxic payload within the target tumor cells. Beta-glucuronide linkers are a class of enzymatically cleavable linkers that offer a balance of these properties. biopharminternational.com
Design Principles: The core of the beta-glucuronide linker's design is its susceptibility to cleavage by β-glucuronidase, an enzyme abundant in the lysosomal compartment of cells and in the necrotic regions of some tumors. axispharm.com This enzymatic targeting helps to ensure that the release of MMAE is localized to the tumor site, thereby minimizing off-target toxicity. nih.gov The linker itself is composed of several key components:
Self-Immolative Spacer: Following the enzymatic cleavage of the glucuronic acid, a self-immolative spacer, such as p-aminobenzyl alcohol (PABC), facilitates the spontaneous release of the free drug.
Hydrophilicity and Stability: The hydrophilic nature of the glucuronide moiety can help to mitigate the aggregation often associated with ADCs carrying hydrophobic drugs. biopharminternational.com Furthermore, these linkers have demonstrated high stability in plasma, a critical factor for ensuring the ADC reaches the tumor intact. nih.gov
Optimization Strategies: Research into optimizing beta-glucuronidase cleavable linkers for MMAE has explored several avenues to enhance their performance:
PEGylation: The incorporation of polyethylene glycol (PEG) chains into the linker has been shown to significantly impact the pharmacokinetic properties of the resulting ADC. aacrjournals.orgnih.gov A study on PEGylated glucuronide-MMAE linkers found that increasing the length of the PEG chain led to slower plasma clearance. A threshold was observed at a PEG8 length, beyond which clearance was not significantly further reduced. aacrjournals.orgaacrjournals.org This improved pharmacokinetic profile can lead to a wider therapeutic window.
Self-Stabilizing Maleimide (B117702): To prevent the de-conjugation of the payload in vivo, a self-stabilizing maleimide can be incorporated. This modification enhances the stability of the connection between the linker and the antibody. aacrjournals.orgaacrjournals.org
| Linker Modification | Effect on ADC Properties | Reference |
| PEGylation (e.g., PEG8, PEG12, PEG24) | Slower plasma clearance, wider therapeutic window | aacrjournals.orgaacrjournals.org |
| Self-Stabilizing Maleimide | Increased stability, prevents payload de-conjugation | aacrjournals.orgaacrjournals.org |
Novel Conjugation Strategies for Homogeneous Conjugate Production
The first generation of ADCs was often produced using non-specific conjugation methods, leading to heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and conjugation sites. acs.org This heterogeneity can impact the ADC's efficacy, pharmacokinetics, and toxicity. nih.gov Consequently, there is a significant focus on developing novel conjugation strategies to produce homogeneous ADCs.
Site-Specific Conjugation: Site-specific conjugation methods enable the attachment of the drug-linker to a precise location on the antibody, resulting in a well-defined product with a uniform DAR. nih.gov Several approaches are being explored:
Engineered Cysteines: This method involves introducing cysteine residues at specific sites on the antibody through genetic engineering. These engineered cysteines provide reactive thiol groups for conjugation with maleimide-containing linkers like MC-betaglucuronide-MMAE-1. acs.org
Enzyme-Mediated Conjugation: Enzymes such as transglutaminase can be used to site-specifically attach payloads to antibodies. tandfonline.com
Glycoengineering: The N-linked glycans on the antibody's Fc region can be modified to serve as conjugation sites, offering a way to produce homogeneous ADCs. tandfonline.com
Unnatural Amino Acids: The incorporation of unnatural amino acids with bio-orthogonal reactive groups into the antibody sequence provides unique handles for site-specific conjugation. tandfonline.com
The production of homogeneous ADCs with a defined DAR of 2 has been demonstrated by conjugating MMAE to the isolated light chain of an antibody, followed by assembly with the heavy chain. nih.gov
| Conjugation Strategy | Description | Key Advantage |
| Engineered Cysteines | Introduction of cysteine residues at specific antibody sites for conjugation. | Precise control over conjugation site and DAR. |
| Enzyme-Mediated Conjugation | Use of enzymes to attach payloads to specific amino acid residues. | High specificity and efficiency. |
| Glycoengineering | Modification of antibody glycans to create conjugation sites. | Homogeneous products with conjugation distant from the antigen-binding site. |
| Unnatural Amino Acids | Incorporation of amino acids with unique reactive groups for bio-orthogonal conjugation. | Creation of novel conjugation chemistries. |
Methodological Advancements in Conjugate Characterization and Biological Assessment
The complex structure of ADCs necessitates a comprehensive suite of analytical techniques for their characterization and biological assessment. nih.gov
Physicochemical Characterization:
Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for determining the intact mass of the ADC, confirming the DAR, and identifying the location of conjugation sites. nih.gov
Chromatography: Techniques such as hydrophobic interaction chromatography (HIC) and reversed-phase high-performance liquid chromatography (RP-HPLC) are used to separate different ADC species and determine the DAR distribution. nih.gov
Size Exclusion Chromatography (SEC): SEC is employed to assess the level of aggregation in the ADC preparation. nih.gov
Differential Scanning Calorimetry (DSC): DSC can be used to evaluate the thermal stability of the ADC. nih.gov
Biological Assessment:
In Vitro Cytotoxicity Assays: These assays are used to determine the potency of the ADC against cancer cell lines. researchgate.net
Binding Assays: Enzyme-linked immunosorbent assays (ELISAs) are used to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen. researchgate.net
In Vivo Xenograft Models: Animal models are essential for evaluating the efficacy and tolerability of the ADC in a physiological setting. nih.gov
Computational and In Silico Modeling for Predictive Conjugate Behavior
Computational and in silico modeling are increasingly being used to accelerate the design and optimization of ADCs. nih.gov These methods can provide valuable insights into the behavior of ADCs and help to predict their properties before they are synthesized and tested in the laboratory.
Applications in ADC Development:
Linker Design and Optimization: Molecular modeling can be used to study the conformation and stability of different linker designs, as well as their interactions with the antibody and payload. biopharminternational.com
Predicting Drug Release: In silico models can simulate the enzymatic cleavage of the beta-glucuronide linker and the subsequent release of MMAE. nih.gov
Predicting Pharmacokinetics: Computational models can be used to predict the pharmacokinetic properties of ADCs, such as their clearance and distribution in the body. aacrjournals.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
